2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid
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Overview
Description
2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is a heterocyclic compound with a unique structure that combines pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cyanuric chloride, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolo-triazine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions that may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their ability to inhibit specific enzymes and receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and functional groups.
Triazine derivatives: Compounds like melamine and cyanuric acid have a triazine ring but lack the pyrazole component.
Uniqueness
2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is unique due to its combined pyrazole and triazine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to simpler heterocycles.
Properties
IUPAC Name |
2-oxo-1H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-5(12)3-1-8-10-2-7-6(13)9-4(3)10/h1-2H,(H,9,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBUDIASJAHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C=NC(=O)NC2=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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